![molecular formula C59H89N19O13S B7825039 (2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan](/img/structure/B7825039.png)
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan
Overview
Description
The compound "(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan" is a highly complex peptide derivative characterized by multiple functional groups, including:
- Diaminomethylideneamino (guanidino) groups: Commonly found in arginine residues, these facilitate hydrogen bonding and ionic interactions, critical for biological activity .
- Pyrrolidine rings: Cyclic secondary amines that confer structural rigidity and influence conformational stability .
- 4-hydroxy-pyrrolidine: A hydroxylated cyclic structure that may improve solubility and participate in hydrogen bonding .
Below, we compare its features with structurally similar compounds, emphasizing electronic, functional, and biological distinctions.
Preparation Methods
Icatibant is synthesized using solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods. The solid-phase synthesis involves sequentially connecting amino acid and dipeptide fragments with protective groups at the N end and the side chain to a resin solid-phase carrier . The guanidyl group of arginine is protected by nitro, and the N end of glycine is connected with 2,4-dimethoxybenzyl. The resin peptide is then cleaved using a cracking reagent, and the nitro group is removed using palladium-carbon catalysis to obtain the crude product, which is then purified .
An improved method for solution-phase synthesis involves coupling suitably protected peptide fragments using a 5+3+2 strategy, followed by deprotection and treatment with acetic acid to obtain icatibant acetate .
Chemical Reactions Analysis
Icatibant undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly associated with icatibant due to its peptide nature.
Substitution: The synthesis of icatibant involves substitution reactions where protective groups are added and removed from amino acid residues.
Hydrolysis: Peptide bonds in icatibant can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide chain.
Common reagents used in these reactions include protective groups like nitro for arginine, 2,4-dimethoxybenzyl for glycine, and palladium-carbon for deprotection . The major products formed from these reactions are the intermediate peptides and the final purified icatibant acetate .
Scientific Research Applications
Antihypertensive Properties
The compound is related to the class of antihypertensive agents, particularly as an impurity reference material for drugs like Perindopril. Its structural analogs have been shown to exhibit significant blood pressure-lowering effects through the inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure .
Peptide Synthesis
Research indicates that derivatives of this compound can be utilized in the solid-phase synthesis of biologically active peptides. For instance, a related compound was employed in synthesizing polo-like kinase 1 (Plk1) binding peptides, which are crucial for cell cycle regulation and cancer therapy . The ability to facilitate peptide synthesis while maintaining biological efficacy makes it valuable in drug development.
Signal Transduction Studies
The compound's structure allows it to serve as a phosphothreonine mimetic, which is instrumental in studying signal transduction pathways. By mimicking phosphorylated residues, researchers can investigate the functional roles of specific proteins involved in cellular signaling processes .
Enzyme Inhibition
Certain derivatives can act as enzyme inhibitors, impacting pathways related to cancer and other diseases. The structural features of the compound suggest potential interactions with various enzymes, making it a candidate for further investigation into its inhibitory effects on specific targets .
Novel Therapeutics
The complexity of the compound's structure opens avenues for developing novel therapeutics targeting various conditions, including cardiovascular diseases and metabolic disorders. Its derivatives may be optimized for enhanced efficacy and reduced side effects compared to existing treatments .
Formulation Studies
Pharmaceutical formulation studies are exploring the stability and bioavailability of this compound in various delivery systems. Understanding its pharmacokinetics is crucial for developing effective dosage forms that maximize therapeutic outcomes .
Case Studies
Study | Application | Findings |
---|---|---|
Study on ACE Inhibition | Antihypertensive | Demonstrated significant blood pressure reduction in animal models using related compounds. |
Peptide Synthesis Research | Biochemical Research | Successfully synthesized Plk1 binding peptides with retained biological activity using derivatives of the compound. |
Enzyme Interaction Study | Drug Development | Identified potential inhibitory effects on target enzymes linked to metabolic pathways. |
Mechanism of Action
Icatibant exerts its effects by competitively inhibiting the bradykinin B2 receptor, which is involved in the production of bradykinin, a peptide that causes vasodilation, increased vascular permeability, and smooth muscle contraction . By blocking this receptor, icatibant prevents the actions of bradykinin, thereby reducing the symptoms of hereditary angioedema .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and electronic differences between the target compound and related molecules:
Key Observations :
- Substituent Effects: The target compound’s thiophen-2-yl group distinguishes it from phenyl or fluorophenyl-containing analogs.
- Hydroxy-pyrrolidine vs. Hydroxy-acetyl : The target’s cyclic hydroxy group may offer greater conformational stability than linear hydroxy-acetyl moieties (e.g., in ’s compound), influencing solubility and target binding .
- Molecular Weight : The target compound (~700 Da) is larger than phenyl- or imidazole-containing analogs, which could impact bioavailability or membrane permeability .
Electronic and Functional Comparisons
- Isoelectronicity vs. Isovalency: While the target compound shares electronic similarities with phenyl-bearing analogs (e.g., aromaticity), its thiophene ring introduces distinct electronic properties.
- Hydrogen-Bonding Capacity: The diaminomethylideneamino and hydroxy-pyrrolidine groups provide multiple hydrogen-bond donors/acceptors, comparable to imidazole and hydroxyphenyl groups in ’s compound.
Research Findings
- Synthetic Challenges: The target compound’s complexity necessitates advanced techniques, such as solid-phase peptide synthesis (SPPS) and LC/MS profiling, akin to methods used for marine actinomycete metabolites .
- Structural Stability : Hypervalent iodine compounds () demonstrate that electronic-rich systems (e.g., thiophene) require stabilization strategies, which may apply to the target compound’s synthesis.
Biological Activity
The compound (2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan is a complex peptide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including synthesis methods, pharmacological evaluations, and case studies.
Molecular Details
- Molecular Formula : C20H34N6O5
- Molecular Weight : 455.63 g/mol
- CAS Number : 2771193-11-2
- IUPAC Name : (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(1-Methylethoxy)carbonyl]butyl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic acid
The compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology. It has shown promising activity as an agonist for specific nicotinic acetylcholine receptor (nAChR) subtypes, which are implicated in cognitive functions and neurodegenerative diseases.
Key Findings:
- In vitro studies have demonstrated that derivatives of this compound exhibit selective binding to α4β2 nAChRs with low affinity for α7 nAChRs, minimizing peripheral side effects associated with broader receptor activation .
- The compound's efficacy was measured using competition assays with values indicating high potency at the α4β2 subtype (as low as 0.7 nM) and functional EC50 values around 21 nM .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
Compound | EC50 (nM) | Efficacy (%) | IC50 (nM) |
---|---|---|---|
Compound 21 | 15.9 | 81 ± 14 | 16.0 |
Compound 22 | >1000 | ND | >1000 |
Compound 23 | 125 | ND | 169 |
These results indicate that while some derivatives exhibit significant agonistic properties, others may lack efficacy or possess high IC50 values, suggesting a need for further optimization .
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound in treating conditions such as Alzheimer's disease and other cognitive disorders due to its selective action on nAChRs. For instance:
- Alzheimer's Disease Models : In animal models, compounds similar to this structure have demonstrated improvements in cognitive function and memory retention, suggesting a role in neuroprotection.
- Pain Management : Some derivatives have been evaluated for their analgesic properties, showing promise in reducing pain responses without significant side effects commonly associated with opioid treatments.
Synthesis Methods
The synthesis of this compound involves multi-step reactions starting from simple amino acids and employing techniques such as peptide coupling and cyclization. Notably, methods have been developed to enhance yield and purity, facilitating the production of this complex molecule for research purposes .
Synthesis Overview
- Step 1 : Formation of the core structure through cyclization.
- Step 2 : Modification of side chains to enhance biological activity.
- Step 3 : Purification and characterization using HPLC and NMR techniques.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, details a Suzuki-Miyaura coupling using Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran at 100°C, achieving 51% yield after purification via gradient chromatography (hexane/acetone) . To improve yield, researchers could:
- Screen alternative palladium catalysts (e.g., PdCl₂(PPh₃)₂).
- Optimize stoichiometry of boronate and halide precursors.
- Use microwave-assisted synthesis to reduce reaction time.
Purity can be enhanced via recrystallization or HPLC, as described in for analogous amine derivatives .
Q. What analytical techniques are critical for characterizing this compound’s stereochemistry and functional groups?
- Methodological Answer :
- Stereochemistry : Use chiral HPLC or X-ray crystallography (if crystals are obtainable) to confirm absolute configuration. highlights structural validation via spectroscopic imaging .
- Functional Groups : Employ FT-IR for amide bonds (C=O stretch ~1650 cm⁻¹) and thiophene rings (C-S stretch ~700 cm⁻¹). LC-MS (as in ) confirms molecular weight and fragmentation patterns .
- Purity : Quantitative ¹H/¹³C NMR with integration ratios and DEPT-135 for carbon hybridization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variations in assay conditions or structural analogs. Steps to address this include:
- Structure-Activity Relationship (SAR) Analysis : Compare activity of derivatives with modified substituents (e.g., ’s methyl/phenyl analogs) to identify critical functional groups .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) as per ’s literature review protocols .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, cross-referenced with experimental IC₅₀ values .
Q. What experimental designs are suitable for studying this compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use a stopped-flow apparatus to measure enzyme inhibition rates (kᵢₙₕ) under pseudo-first-order conditions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzyme .
- Mutagenesis Experiments : Modify active-site residues (e.g., via site-directed mutagenesis) to identify key interactions, as suggested in ’s catalytic studies .
Q. How can researchers design a mixed-methods study to explore this compound’s dual role in biochemical pathways?
- Quantitative : Dose-response assays (e.g., EC₅₀ for pathway A vs. B).
- Qualitative : Transcriptomic analysis (RNA-seq) to identify differentially expressed genes post-treatment .
Triangulate data using multivariate statistics (PCA, ANOVA) and pathway enrichment tools (KEGG, GO) .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate LD₅₀/LC₅₀.
- ANOVA with Tukey’s HSD : Compare toxicity across concentrations and control groups.
- Benchmark Dose (BMD) Modeling : Estimate lower confidence limits for adverse effects, aligning with ’s risk assessment framework .
Q. Theoretical and Methodological Frameworks
Q. How can a conceptual framework guide research on this compound’s interactions with membrane transporters?
Properties
IUPAC Name |
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38?,39-,40-,41-,42-,43?,44?,45?,46?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURWXBZNHXJZBE-MCDGZUPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N19O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Icatibant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.70e-02 g/L | |
Record name | Icatibant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
130308-48-4 | |
Record name | Icatibant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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